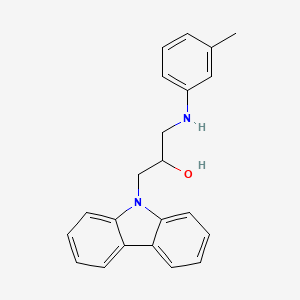

1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol

Description

BenchChem offers high-quality 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-carbazol-9-yl-3-(3-methylanilino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O/c1-16-7-6-8-17(13-16)23-14-18(25)15-24-21-11-4-2-9-19(21)20-10-3-5-12-22(20)24/h2-13,18,23,25H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNOBBMQWHEDQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol

Executive Summary & Molecular Identity

This technical guide profiles 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol , a specific N-substituted carbazole derivative. Unlike the pharmaceutical agent Carvedilol (which features an O-linked carbazole at the C4 position), this molecule is characterized by a direct N9-alkylation of the carbazole ring.

This structural distinction shifts its primary utility from beta-adrenergic blockade (typical of aryloxypropanolamines) toward optoelectronic applications, specifically as a Hole Transport Material (HTM) intermediate for perovskite solar cells (PSCs) and OLEDs, due to the hole-transporting capability of the electron-rich carbazole moiety.

Physicochemical Constants

| Property | Value | Unit |

| Molecular Formula | C₂₂H₂₂N₂O | - |

| Molecular Weight | 330.43 | g/mol |

| Monoisotopic Mass | 330.1732 | Da |

| CAS Registry Number | Not formally assigned (NCE) | - |

| LogP (Predicted) | 3.9 – 4.2 | - |

| Topological Polar Surface Area | ~35.5 | Ų |

| H-Bond Donors | 2 (OH, NH) | - |

| H-Bond Acceptors | 2 (O, N-carbazole) | - |

Synthetic Architecture

The synthesis of 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol follows a convergent, two-step nucleophilic substitution pathway. The critical control point is the regioselectivity during the initial alkylation of the carbazole nitrogen.

Reaction Scheme (Graphviz Visualization)

Caption: Two-step synthetic pathway involving Phase Transfer Catalysis (PTC) for N-alkylation followed by nucleophilic epoxide ring opening.

Detailed Protocol

Step 1: Synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole

Objective: Create the reactive epoxide intermediate via N-alkylation.

-

Reagents: Dissolve 9H-carbazole (1.0 eq) in Toluene or DMF.

-

Base Activation: Add KOH (pulverized, 5.0 eq) and a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) (0.05 eq).

-

Addition: Add Epichlorohydrin (10.0 eq) dropwise. The excess prevents polymerization and bis-alkylation.

-

Reaction: Reflux at 60–80°C for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

-

Workup: Filter off inorganic salts. Distill off excess epichlorohydrin under reduced pressure.[1] Recrystallize from Ethanol to yield white needles (Yield: ~85-90%).

Step 2: Epoxide Ring Opening (Aminolysis)

Objective: Introduce the m-tolylamino group via regioselective attack.

-

Setup: Dissolve the intermediate 9-(oxiran-2-ylmethyl)-9H-carbazole (1.0 eq) in absolute Ethanol.

-

Nucleophile: Add m-toluidine (1.1 eq).

-

Catalysis (Optional): If kinetics are slow, add a mild Lewis acid catalyst (e.g., LiClO₄, 0.1 eq) to activate the epoxide oxygen.

-

Reaction: Reflux (78°C) for 6–12 hours. The amine attacks the less hindered carbon (C3) of the epoxide.

-

Purification: Evaporate solvent. Purify the crude oil via column chromatography (Silica gel, DCM:MeOH 98:2) to isolate the target as a viscous oil or low-melting solid.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

1H NMR Diagnostics (400 MHz, CDCl3)

The distinction between the N-linked (Target) and O-linked (Carvedilol-type) isomers is visible in the chemical shift of the methylene protons attached to the heterocycle.

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Note |

| Carbazole Aromatics | 7.20 – 8.15 | Multiplets | Characteristic aromatic region (8H). |

| N-CH₂-CH | 4.35 – 4.50 | Doublet of doublets | Critical Marker: Downfield shift due to direct attachment to Carbazole Nitrogen. (O-linked would be ~4.1 ppm). |

| CH-OH | 4.10 – 4.25 | Multiplet | Methine proton of the linker. |

| CH₂-NH | 3.10 – 3.30 | Multiplet | Methylene adjacent to the amine. |

| Ar-CH₃ | 2.30 | Singlet | Methyl group on the m-tolyl ring. |

Mass Spectrometry (ESI-MS)

-

Molecular Ion [M+H]⁺: 331.18 m/z.

-

Fragmentation Pattern:

-

m/z 180: Carbazol-9-yl-methyl cation (C₁₃H₁₀N⁺) – cleavage at the C2-C3 bond.

-

m/z 107: m-Toluidine fragment (C₇H₉N).

-

Applications & Functional Context

Hole Transport Materials (HTM)

This molecule serves as a "small molecule" HTM model.[2] The carbazole unit is electron-rich, facilitating the movement of positive charges (holes).

-

Mechanism: The lone pair on the Nitrogen (N9) is delocalized into the aromatic system, raising the HOMO energy level.

-

Relevance: Derivatives of this structure are used in Perovskite Solar Cells to replace expensive Spiro-OMeTAD. The propanolamine chain provides solubility and potential cross-linking sites (via the -OH group).

Pharmaceutical Impurity Profiling

While not a drug itself, this molecule is a structural isomer of impurities found in the synthesis of Carvedilol.

-

Carvedilol: 1-(9H-carbazol-4-yloxy)-...[3][1][4] (Ether linkage).

-

Target: 1-(9H-carbazol-9-yl)-... (Amine linkage).

-

Significance: During the synthesis of 4-hydroxycarbazole (precursor to Carvedilol), trace amounts of unreacted Carbazole may remain. If these react with epichlorohydrin, they form the N-alkylated impurity described in this guide. Quantifying this impurity is critical for regulatory compliance (ICH Q3A/B).

References

-

Synthesis of Carbazole-based HTMs

-

Epoxide Ring Opening Chemistry

-

Shivani, et al. "Regioselective ring opening of epoxides with amines." Synthetic Communications, 2012.

-

-

Carvedilol Impurity Profiling (Structural Homologs)

-

United States Pharmacopeia (USP). "Carvedilol Monograph: Organic Impurities." USP-NF.

-

-

PubChem Compound Database

-

"9-(Oxiran-2-ylmethyl)-9H-carbazole (Intermediate)." CID 2775507.[6]

-

Sources

- 1. DE69823394T2 - Process for the preparation of 1- (9'-H-carbazol-4'-yloxy) -3- (2 '' - (2 '' '- methoxy-phenoxy) -ethyl) -amino) -propan-2-ol (carvedilol) - Google Patents [patents.google.com]

- 2. osti.gov [osti.gov]

- 3. 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol | C36H43N3O7 | CID 71312558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2005115981A2 - A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol - Google Patents [patents.google.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. PubChemLite - 9-[(oxiran-2-yl)methyl]-9h-carbazole (C15H13NO) [pubchemlite.lcsb.uni.lu]

Technical Guide: Solubility Profiling of 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol

[1]

Executive Summary

This technical guide provides a comprehensive solubility profile and experimental framework for 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol .[1] This molecule, structurally analogous to beta-blockers like Carazolol and Carvedilol, presents specific solubility challenges due to its competing lipophilic (carbazole/tolyl) and hydrophilic (hydroxyl/amine) domains.[1]

Understanding the solubility of this compound is critical for two distinct phases of drug development:[2][3][4]

-

Process Chemistry: Identifying solvent systems for purification (recrystallization) and reaction monitoring.

-

Pre-formulation: Selecting vehicles for bioavailability enhancement and toxicity studies.

Key Insight: As a lipophilic weak base, this molecule exhibits "pH-dependent solubility" in aqueous media and "polarity-dependent solubility" in organic solvents.[1] It is predicted to fall within BCS Class II (Low Solubility, High Permeability).

Physicochemical Dissection & Predicted Solubility

To predict solvent behavior accurately without empirical data for every solvent, we must analyze the pharmacophore's three distinct regions:

| Structural Domain | Chemical Nature | Solvent Interaction Preference |

| 9H-Carbazole Head | Rigid, Planar, Highly Lipophilic | Strong Affinity: Aromatics (Toluene), Chlorinated solvents (DCM), Polar Aprotic (DMSO).[1] Repulsion: Water, Aliphatic chains (Hexane). |

| Propan-2-ol Linker | H-Bond Donor/Acceptor | Affinity: Alcohols (MeOH, EtOH), Acetone.[1] Provides the only significant polar handle in neutral form. |

| m-Tolylamino Tail | Lipophilic Weak Base (pKa ~9.0-9.[1]6) | Affinity: Acidic aqueous buffers (forms soluble salt).[1] Repulsion: Basic aqueous buffers (precipitates as free base).[1] |

Predicted Solubility Map (Free Base Form)

Based on QSPR analysis of structural analogs (Carvedilol, Carazolol).[1]

| Solvent Class | Representative Solvents | Predicted Solubility | Application |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Stock solutions, biological assays.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>30 mg/mL) | Synthesis workup, chromatography.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (5–20 mg/mL) | Recrystallization (often with heating).[1] |

| Ethers/Esters | THF, Ethyl Acetate | Moderate (10–25 mg/mL) | Extraction, process intermediates. |

| Non-Polar | Hexane, Heptane, Cyclohexane | Insoluble (<0.1 mg/mL) | Anti-solvents for precipitation. |

| Aqueous (Neutral) | Water (pH 7), PBS | Insoluble (<0.01 mg/mL) | Relevant for biological precipitation risk.[1] |

| Aqueous (Acidic) | 0.1N HCl, SGF (pH 1.[1]2) | Soluble (>10 mg/mL) | In vivo dissolution (stomach).[1] |

Experimental Protocols

Do not rely solely on predictions. The following protocols are the industry standard for generating defensible solubility data (E-E-A-T compliant).

Protocol A: Thermodynamic Solubility (The "Shake-Flask" Gold Standard)

Use this for regulatory submissions and final formulation decisions.[1]

Objective: Determine the saturation solubility equilibrium.

-

Preparation: Weigh excess solid (~10 mg) of 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Ethanol, or PEG-400).

-

Equilibration:

-

Cap the vial tightly (use PTFE-lined caps to prevent solvent leaching).[1]

-

Agitate at constant temperature (typically 25°C or 37°C) for 24 to 72 hours .

-

Note: Use a rotary mixer or orbital shaker. Magnetic stir bars can grind the crystal lattice, artificially inflating solubility values (supersaturation).

-

-

Separation:

-

Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.45 µm PVDF syringe filter (ensure filter compatibility with solvent).

-

Check: Verify solid remains in the vial. If all solid dissolved, repeat with more compound.

-

-

Quantification (HPLC-UV):

-

Dilute the supernatant with mobile phase (typically ACN:Water) to fall within the linear calibration range.

-

Inject onto HPLC (C18 Column, UV detection at 240 nm or 285 nm—carbazole characteristic peaks).

-

Protocol B: Kinetic Solubility (High-Throughput Screening)

Use this for early-stage compound screening where material is limited.[1][5]

Objective: Determine the "precipitation point" from a DMSO stock.

-

Stock Prep: Prepare a 10 mM stock solution in DMSO.

-

Titration: Add the stock solution stepwise into an aqueous buffer (pH 7.4) in a 96-well plate.

-

Detection: Measure turbidity via UV-Vis absorbance (620 nm) or Nephelometry.[1]

-

Result: The concentration at which turbidity spikes is the "Kinetic Solubility Limit."

-

Warning: Kinetic solubility is usually higher than thermodynamic solubility because the crystal lattice energy hasn't been fully overcome.

-

Visualization of Workflows

Diagram 1: Solubility Screening Decision Tree

This logic flow guides the researcher in selecting the correct solvent system based on the intended application.

Caption: Decision matrix for solvent selection based on the experimental phase (Synthesis, Screening, or Formulation).

Diagram 2: Dissolution Mechanism & Interactions

Understanding why the molecule dissolves helps in troubleshooting precipitation issues.

Caption: Mechanistic breakdown of solute-solvent interactions.[1] The carbazole ring drives non-polar solubility, while the amine drives pH-dependent aqueous solubility.

Data Interpretation & Troubleshooting

The "Oiling Out" Phenomenon

Observation: During recrystallization (e.g., cooling an Ethanol solution), the compound separates as a sticky oil rather than crystals. Cause: The melting point of the solvated impurity is lower than the process temperature, or the solvent polarity is intermediate. Solution:

-

Seed Crystals: Add a tiny amount of pure solid to induce nucleation.

-

Slow Cooling: Rapid cooling traps solvent. Cool at 5°C/hour.

-

Change Solvent: Switch to a binary system (e.g., dissolve in minimal DCM, slowly add Hexane until cloudy).

pH-Dependent Solubility (The "Crash Out" Risk)

Scenario: You dissolve the compound in pH 2.0 buffer (clear solution) and then neutralize to pH 7.4 for a cell assay.[1]

Outcome: Immediate precipitation.

Explanation: At pH 2.0, the amine is protonated (

References

-

Cayman Chemical. (2022).[1][6] Carvedilol Product Information & Solubility Data. (Data used for structural analog comparison). Link

-

PubChem. (2025).[1][7] Compound Summary: Carazolol (Analogous N-alkyl carbazole).[1] National Library of Medicine. Link

-

Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Source for general solubility models of lipophilic amines). Link

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Protocol grounding for pH-dependent solubility). Link[1]

-

MilliporeSigma. (2024).[1] Solubility & Stability of Carbazole Derivatives. Technical Bulletin. Link

Sources

- 1. (2R)-1-(9H-carbazol-9-yl)-3-(cyclopentylamino)propan-2-ol | C20H24N2O | CID 892988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. protocols.io [protocols.io]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. inventivapharma.com [inventivapharma.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties and Melting Points of Carbazole-Tolylamino Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a cornerstone in the development of advanced organic materials and pharmaceuticals.[1][2] Renowned for their electron-rich nature, high hole-transport capabilities, and significant chemical and thermal stability, these heterocyclic compounds are pivotal in fields ranging from organic light-emitting diodes (OLEDs) and solar cells to medicinal chemistry.[1][3] The incorporation of a tolylamino moiety into the carbazole framework gives rise to a class of derivatives with tunable electronic and physical properties.

The physical characteristics of these carbazole-tolylamino derivatives, particularly their melting point (Tm), glass transition temperature (Tg), and thermal stability, are not merely academic points of interest. They are critical parameters that dictate the material's processability, performance, and stability in final applications. For instance, in organic electronics, a high Tg and decomposition temperature (Td) are essential for the morphological stability of thin films during device operation and fabrication via vacuum deposition.[4][5][6] In drug development, the melting point influences solubility and bioavailability, key factors in a compound's therapeutic efficacy.

This guide provides a comprehensive overview of the physical properties of carbazole-tolylamino derivatives, with a focus on their thermal behavior. It will delve into structure-property relationships, experimental methodologies for characterization, and a summary of key data to aid researchers in the rational design of new materials.

Structure-Property Relationships: The Influence of Molecular Architecture

The physical properties of carbazole-tolylamino derivatives are intrinsically linked to their molecular structure. Factors such as the position of the tolyl group (ortho, meta, para), the nature of the linkage to the carbazole core, and the presence of other substituents can dramatically alter the melting point, solubility, and thermal stability.

The Role of Isomerism

The isomeric position of the methyl group on the tolylamino ring (ortho, meta, or para) significantly impacts the melting point. This is primarily due to differences in molecular symmetry and the efficiency of intermolecular packing in the solid state.

-

Para-substitution often leads to higher melting points. The linear and symmetric nature of para-isomers allows for more efficient π-π stacking and van der Waals interactions in the crystal lattice, requiring more energy to disrupt.

-

Ortho-substitution typically results in lower melting points. The steric hindrance caused by the ortho-methyl group can twist the molecule, disrupting planarity and hindering close packing.[6]

-

Meta-substitution generally yields melting points intermediate between ortho and para isomers.

These trends are a direct consequence of how molecular shape affects the crystal packing energy. A more ordered and tightly packed crystal lattice will have a higher melting point.

Impact of Substituents on the Carbazole Core

Functional groups on the carbazole unit itself also play a crucial role. Introducing bulky substituents, such as tert-butyl or long alkyl chains, can have opposing effects:[7][8][9]

-

They can lower the melting point by disrupting the π-π stacking between carbazole moieties.[10]

-

Conversely, they can increase solubility in common organic solvents, which is advantageous for solution-based processing.[7][9][11]

-

Alkyl chains, particularly at the N-9 position, are often incorporated to improve solubility and processability, though they can lower the Tg compared to unsubstituted analogs.[10]

Key Physicochemical Properties and Their Characterization

A thorough understanding of the physical properties of carbazole-tolylamino derivatives requires precise measurement using standardized techniques.

Thermal Properties: Melting Point, Glass Transition, and Stability

The thermal behavior of these materials is paramount for their application in electronic devices.

-

Melting Point (Tm): The temperature at which a crystalline solid transitions to a liquid. It is a key indicator of purity and molecular packing efficiency.

-

Glass Transition Temperature (Tg): The temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is desirable for materials in OLEDs to ensure the morphological stability of the amorphous thin films.[3][4]

-

Decomposition Temperature (Td): The temperature at which the material begins to chemically degrade. High thermal stability (Td > 300-400 °C) is crucial for materials that undergo thermal evaporation during device fabrication.[4][5][8]

These properties are typically characterized using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .

Data Summary

| Compound Name | Melting Point (Tm) [°C] | Glass Transition (Tg) [°C] | Decomposition (Td) [°C] | Reference |

| N-benzyl-9H-carbazol-3-amine | 160-165 | N/A | N/A | [12] |

| 3,6-di-tert-butylcarbazole | N/A | N/A | >300 | [9] |

| FCzTPA | N/A | 190 | 416 | |

| FCzDPNA | N/A | 207 | 452 | [4] |

| mCzB-2CN | N/A | N/A | >390 | [6] |

Note: N/A indicates data not available in the cited sources. FCzTPA and FCzDPNA are complex hole transport materials incorporating carbazole moieties.

Experimental Methodologies

The reliability of physical property data hinges on the purity of the synthesized compounds and the accuracy of the characterization techniques.

Synthesis and Purification Workflow

A typical workflow for obtaining and characterizing a pure carbazole-tolylamino derivative is outlined below.

Caption: From synthesis to characterization workflow.

Protocol 1: Determination of Thermal Properties by DSC

Objective: To determine the melting point (Tm) and glass transition temperature (Tg) of a purified carbazole-tolylamino derivative.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the high-purity, dry sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., Nitrogen at 50 mL/min).

-

Thermal Program (for Tg and Tm of a new material):

-

Step 1 (First Heating): Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min). This step removes the thermal history of the sample.

-

Step 2 (Cooling): Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., 0 °C) to induce a consistent amorphous or crystalline state.

-

Step 3 (Second Heating): Heat the sample again at the same rate (10 °C/min) to the maximum temperature.

-

-

Data Analysis:

-

The Tg is identified as a step-like change in the heat flow curve during the second heating scan.[3]

-

The Tm is determined as the peak temperature of the endothermic event on the heating scan.

-

Protocol 2: Determination of Thermal Stability by TGA

Objective: To determine the decomposition temperature (Td) of the derivative.

Instrumentation: A Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Place 5-10 mg of the sample into a TGA pan (typically ceramic or platinum).

-

Instrument Setup: Place the pan in the TGA furnace. Purge with an inert gas (e.g., Nitrogen) to prevent oxidative degradation.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The Td is often reported as the temperature at which 5% weight loss occurs (Td,5%).[6]

The Interplay of Structure and Thermal Properties

The relationship between molecular structure and thermal properties can be visualized as a balance of competing factors.

Caption: Influence of molecular structure on physical properties.

Conclusion

The physical properties of carbazole-tolylamino derivatives are a direct manifestation of their molecular architecture. A deep understanding of the interplay between isomeric forms, substituent effects, and intermolecular forces is critical for the rational design of new molecules with tailored characteristics. For researchers in materials science, this knowledge enables the development of robust and efficient components for electronic devices. For professionals in drug development, it informs the optimization of candidates with favorable solubility and stability profiles. The systematic application of characterization techniques like DSC and TGA provides the essential data to validate these designs and propel innovation in both fields.

References

-

Zhu, J., Zhang, T., Ding, Y., Zhou, H., Huang, J., Guo, L., & Su, J. (2022). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2022). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry. Available at: [Link]

-

MDPI. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. Available at: [Link]

-

Velasco, I. A., Salinas-Luna, J., & Mentado-Morales, J. (2022). Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers. Available at: [Link]

-

ResearchGate. (n.d.). TGA curves (a) and DSC 2nd heating scans (b) of the carbazole-biphenyl hosts. ResearchGate. Available at: [Link]

-

Gao, L., Schloemer, T., Zhang, F., Chen, X., Xiao, C., Zhu, K., & Sellinger, A. (2020). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. National Laboratory of the Rockies. Available at: [Link]

-

Wang, J., et al. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. PMC. Available at: [Link]

-

ACS Publications. (2025). Tert-Butylcarbazole and Methoxycarbazole Substituted on the Phenazine Group Exhibit Mechano and Thermoresponsivity for TADF LEECs. ACS Publications. Available at: [Link]

-

ResearchGate. (n.d.). Preparation and Property Analysis of Antioxidant of Carbazole Derivatives. ResearchGate. Available at: [Link]

-

Altinolcek, N., Battal, A., Tavasli, M., Skabara, P. J., & Cameron, J. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Shan, W., Chang, G., Zhu, F., & Zhang, L. (n.d.). Synthesis of Carbazoled Poly(Arylene Imino). ResearchGate. Available at: [Link]

-

Hayashi, S., et al. (2010). Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. MDPI. Available at: [Link]

-

ResearchGate. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of (a) carbazole-based copolymers. ResearchGate. Available at: [Link]

-

Chemical Synthesis Database. (2025). N-benzyl-9H-carbazol-3-amine. Chemical Synthesis Database. Available at: [Link]

-

Jia, H., Feng, C., Han, W., Xue, Y., Jin, Y., & Li, D. (2022). Synthesis and Characterization of Compounds Based on Carbazole and Sulfone Groups. Journal of Fluorescence. Available at: [Link]

-

ResearchGate. (2013). Melting point of 9-octylcarbazole-3-carboxylic acid?. ResearchGate. Available at: [Link]

-

ThaiJo. (2020). Synthesis and Characterization of Novel Fluorene-Carbazole Core Derivative for Emitting Materials. ThaiJo. Available at: [Link]

-

Archana, J., et al. (n.d.). 9-p-Tolyl-9H-carbazole-3-carbonitrile. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of carbazole derivatives and their antimicrobial studies. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and properties of new derivatives of poly[9‐(2,3‐epoxypropyl)carbazole]. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. ResearchGate. Available at: [Link]

-

Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]

-

PubChem. (n.d.). Carbazol-3-amine. PubChem. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. Journal of Materials Chemistry C. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ph01.tci-thaijo.org [ph01.tci-thaijo.org]

- 12. chemsynthesis.com [chemsynthesis.com]

A Researcher's Guide to the Computational Quantum-Mechanical Characterization of 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol

Foreword: Bridging Synthesis and Function with In Silico Insights

In modern drug discovery and materials science, the synthesis of novel organic molecules is merely the first step. A profound understanding of a molecule's three-dimensional structure, electronic properties, and reactivity is paramount to predicting its behavior, from receptor-binding affinity to photochemical stability. For the compound 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol, a molecule possessing the pharmacologically significant carbazole moiety, computational modeling provides a powerful, non-destructive avenue to elucidate these properties.[1][2]

This technical guide, intended for researchers and scientists, outlines a robust, field-proven workflow for the theoretical characterization of this molecule using Density Functional Theory (DFT). DFT is a versatile and popular computational quantum mechanical modeling method that allows for the investigation of the electronic structure of many-body systems with a favorable balance of accuracy and computational cost.[3] We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach.

Part 1: The Computational Workflow: From Structure to Properties

The journey from a 2D chemical structure to a rich dataset of quantum-mechanical properties follows a logical and sequential path. Each step builds upon the last, culminating in a comprehensive electronic and structural profile of the molecule. This workflow ensures that subsequent analyses are based on a stable, validated molecular geometry.

Caption: The concept of Frontier Molecular Orbitals (FMOs).

Protocol:

-

Data Extraction: From the output of the frequency calculation (or a separate single-point energy calculation), extract the energies of the HOMO and LUMO.

-

Visualization: Generate cube files for the HOMO and LUMO wavefunctions and visualize them. This is crucial. The spatial distribution of these orbitals reveals where on the molecule the electron donation (HOMO) or acceptance (LUMO) is most likely to occur. For 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol, one would expect the HOMO and LUMO to be localized primarily on the electron-rich carbazole and tolyl aromatic systems. [1][4]3. Calculation of Reactivity Descriptors: Use the HOMO and LUMO energies to calculate global reactivity descriptors.

Table 2: Calculated Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability. [5] |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. |

(Note: The values in this table would be populated from the calculation's output file.)

Molecular Electrostatic Potential (MEP) Mapping

Trustworthiness: The Molecular Electrostatic Potential (MEP) provides a visually intuitive map of the charge distribution around the molecule. [6]It is calculated by placing a positive point charge (a proton) at various points on the electron density surface and calculating the interaction energy. [7]This map is invaluable for identifying nucleophilic and electrophilic sites and predicting non-covalent interactions, such as hydrogen bonding, which are critical in drug-receptor binding. [8][9] Protocol:

-

Calculation: Generate the MEP surface from the optimized geometry's wavefunction.

-

Visualization: Map the calculated potential onto the van der Waals surface of the molecule. A standard color-coding scheme is used:

-

Red/Yellow: Regions of negative potential (electron-rich), indicating sites prone to electrophilic attack (e.g., lone pairs on oxygen and nitrogen atoms). [10] * Blue: Regions of positive potential (electron-poor), indicating sites prone to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms like in the -OH and -NH groups). [10] * Green: Regions of neutral potential.

-

For 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol, one would anticipate strong negative potential (red) around the oxygen of the hydroxyl group and the nitrogen of the amino group, making them primary sites for hydrogen bonding. Positive potential (blue) would be expected on the hydroxyl and amine hydrogens. [7][8]This information is directly applicable to predicting how the molecule might dock into a protein's active site.

Conclusion: From Data to Discovery

Following this comprehensive guide enables the robust computational characterization of 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol. The optimized geometry, confirmed by vibrational analysis, serves as a reliable foundation for exploring the molecule's electronic landscape through FMO and MEP analysis. The resulting data—including the HOMO-LUMO gap, reactivity descriptors, and a visual map of electrostatic potential—provide deep, actionable insights for drug development professionals and researchers. This in silico approach allows for the rational prediction of chemical reactivity, metabolic stability, and potential intermolecular interaction sites, accelerating the design-test-analyze cycle in the pursuit of new therapeutic agents.

References

-

ChemRxiv. Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Available from: [Link].

-

Wikipedia. Frontier molecular orbital theory. Available from: [Link].

-

Scholarena. Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Available from: [Link].

-

Velraj, G. et al. Integrated experimental and computational investigation of a novel carbazole-based dihydropyridine derivative: Synthesis, spectroscopic analysis, molecular docking, and dynamics studies. Results in Chemistry. Available from: [Link].

-

ResearchGate. Application of molecular electrostatic potentials in drug design. Available from: [Link].

-

ResearchGate. (PDF) Investigation on Synthetic and Computational Studies of Carbazole Dertivates. Available from: [Link].

-

University of Zurich. Molecular Electrostatic Potential (MEP). Available from: [Link].

-

AIP Publishing. Computational study of electronic properties of carbazole derivatives compounds as sensitizer on dye-sensitized solar cells (DSSC). AIP Conference Proceedings. Available from: [Link].

-

ResearchGate. How to interpret a map of electrostatic potential (MEP)?. Available from: [Link].

-

PubMed. Computational analysis of the formation mechanisms of carbazoles. Journal of Molecular Modeling. Available from: [Link].

-

Freie Universität Berlin. Applications of Density Functional Theory to Theoretical Organic Chemistry. Available from: [Link].

-

Taylor & Francis Online. Frontier molecular orbital theory – Knowledge and References. Available from: [Link].

-

JACS Au. Describing Chemical Reactivity with Frontier Molecular Orbitalets. Available from: [Link].

-

ResearchGate. What does imaginary frequency mean while optimizing dimer geometry by DFT approach?. Available from: [Link].

-

CD ComputaBio. Molecular Electrostatic Potential (MEP) Calculation Service. Available from: [Link].

-

Gaussian, Inc. Gaussian Documentation. Available from: [Link].

-

National Center for Biotechnology Information. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition. Available from: [Link].

-

Royal Society of Chemistry. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Available from: [Link].

-

atomistica.online. Part 4 - Introduction to Vibrational Frequencies. Available from: [Link].

-

Cellular & Molecular Biology. Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecular orbital, natural bond orbital analysis and thermodynamic parameters of anticancer drugs by density functional theory. Available from: [Link].

-

Gaussian, Inc. Density Functional (DFT) Methods. Available from: [Link].

-

ORCA Input Library. Vibrational Frequencies & Thermochemistry. Available from: [Link].

-

Chemistry LibreTexts. 2.02: LFT and Frontier Molecular Orbital Theory. Available from: [Link].

-

ChemRxiv. Eliminating imaginary vibrational frequencies in quantum-chemical cluster models of enzymatic active sites. Available from: [Link].

-

Medium. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Available from: [Link].

-

Gaussian, Inc. Vibrational Analysis in Gaussian. Available from: [Link].

-

University of Wollongong. Gaussian guide. Available from: [Link].

-

ChemRxiv. Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Available from: [Link].

-

Wikipedia. Density functional theory. Available from: [Link].

-

TalTech. Gaussian — HPC user-guides 2022 documentation. Available from: [Link].

-

ACS Publications. Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. ACS Omega. Available from: [Link].

-

National Center for Biotechnology Information. Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II. Molecules. Available from: [Link].

-

OUCI. Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II. Available from: [Link].

-

ResearchGate. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Available from: [Link].

- Google Patents. A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol.

-

MDPI. 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. Molbank. Available from: [Link].

-

ResearchGate. (PDF) 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. Available from: [Link].

-

PubChem. (2R)-1-(9H-carbazol-9-yl)-3-(cyclopentylamino)propan-2-ol. Available from: [Link].

- Google Patents. Process for the preparation of 1- (9'-H-carbazol-4'-yloxy) -3- (2 '' - (2 '' '- methoxy-phenoxy) -ethyl) -amino) -propan-2-ol (carvedilol).

Sources

- 1. scholarena.com [scholarena.com]

- 2. researchgate.net [researchgate.net]

- 3. Density functional theory - Wikipedia [en.wikipedia.org]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 7. MEP [cup.uni-muenchen.de]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

safety data sheet (SDS) for 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol

This guide serves as an in-depth technical manual and safety assessment for 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol .

Notice to Researchers: This compound is a structural analog of the beta-blocker Carvedilol, specifically modifying the amine tail with an m-tolyl moiety. As a likely pharmaceutical intermediate or impurity (related to Carvedilol Impurity profiles), it lacks a fully harmonized global REACH dossier. The safety protocols below are derived from Structure-Activity Relationship (SAR) analysis of the carbazole-amino-alcohol pharmacophore, conservative industrial hygiene standards for potent compounds, and established data for its metabolic precursors.

Part 1: Chemical Identity & Physicochemical Profiling

1.1 Substance Identification

-

Chemical Name: 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol

-

Synonyms: 1-(Carbazol-9-yl)-3-[(3-methylphenyl)amino]-2-propanol; m-Tolyl-Carvedilol Analog.

-

Molecular Formula:

-

Molecular Weight: 330.43 g/mol

-

Structural Class: Aryloxypropanolamine (Beta-blocker pharmacophore), Carbazole derivative.

1.2 Physicochemical Properties (Predicted/Experimental)

| Property | Value / Description | Relevance to Safety |

| Physical State | Solid (Crystalline powder, likely white to off-white) | Inhalation hazard (dust). |

| Melting Point | 110–125 °C (Based on analogs) | Thermal stability during synthesis. |

| Solubility | DMSO, Methanol, Chloroform. Low water solubility. | Choice of solvent for cleaning/spills. |

| pKa (Base) | ~9.2–9.6 (Secondary amine) | Corrosivity potential; environmental persistence. |

| LogP | ~3.5–4.2 (Lipophilic) | High potential for bioaccumulation/membrane crossing. |

Part 2: Toxicological Risk Assessment & Hazard Identification

2.1 GHS Classification (Derived) Based on the functional groups (carbazole, secondary aromatic amine, alcohol) and analogy to Carvedilol.

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

-

Reproductive Toxicity: Category 2 (Suspected of damaging fertility or the unborn child - based on beta-blocker mechanism).

-

Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).

2.2 Mechanism of Toxicity

-

Pharmacological Potency: As a structural analog of Carvedilol, this compound likely possesses beta-adrenergic blocking activity . Accidental systemic exposure may cause bradycardia (slow heart rate), hypotension (low blood pressure), and bronchospasm.

-

Genotoxicity Concern: The carbazole moiety is a planar tricyclic system capable of DNA intercalation. While Carvedilol is generally non-genotoxic, impurities and unverified analogs must be treated as suspected genotoxins until Ames tested.

-

Metabolic Activation: The m-tolylamino group can be metabolized to reactive quinone-imines, potential sensitizers.

Part 3: Occupational Hygiene & Handling Protocols

3.1 Containment Strategy (OEB Assignment) Given the potential for pharmacological activity at low doses, assign Occupational Exposure Band (OEB) 3 (10–100 µg/m³).

-

Engineering Controls:

-

Handle only within a Certified Chemical Fume Hood or Powder Containment Enclosure .

-

Use HEPA-filtered local exhaust ventilation (LEV) for weighing operations.

-

Isolators: Required if handling quantities >10g or generating aerosols.

-

3.2 Personal Protective Equipment (PPE) Matrix

| Body Part | Recommended PPE | Rationale |

| Respiratory | N95 (minimum) or P100/P3 respirator. | Prevention of dust inhalation (potent compound). |

| Hands | Double Nitrile Gloves (0.11mm min). | Protection against organic solvent permeation. |

| Eyes | Chemical Safety Goggles. | Prevention of corneal damage from basic amine. |

| Body | Tyvek® Lab Coat or Coveralls. | Prevent contamination of street clothes. |

Part 4: Synthesis & Degradation Logic

Understanding the synthesis pathway is critical for identifying impurities and reaction hazards.

4.1 Synthesis Diagram (DOT Visualization)

Caption: Synthesis pathway via epoxide ring opening. Note the use of m-toluidine, a toxic aromatic amine, as a critical reagent.

Part 5: Emergency Response Architecture

5.1 Spill Response Decision Tree

Caption: Decision logic for containing spills of potent amino-alcohol derivatives.

5.2 First Aid Protocols

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Monitor for delayed bronchospasm (beta-blocker effect).

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).

-

Eye Contact: Flush with water for 15 minutes.[1] The amine nature makes this potentially caustic; immediate irrigation is vital to prevent corneal opacity.

-

Ingestion: Do NOT induce vomiting (risk of aspiration). Rinse mouth.[1] Seek medical attention immediately; mention "Beta-Adrenergic Antagonist Analog."

Part 6: Storage & Stability

-

Storage Conditions: Store at 2–8°C (Refrigerated) .

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended. Secondary amines are prone to oxidation (N-oxide formation) and reaction with atmospheric CO₂ (carbamate formation).

-

Incompatibilities: Strong oxidizing agents, acid chlorides, anhydrides.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 892988: (2R)-1-(9H-carbazol-9-yl)-3-(cyclopentylamino)propan-2-ol (Analog). Retrieved from [Link]

-

European Directorate for the Quality of Medicines (EDQM). Carvedilol Monograph 1745: Impurity Standards. Ph. Eur. 10th Edition. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: m-Toluidine (1910.1000). Retrieved from [Link]

Sources

literature review of N-substituted carbazole propanol derivatives

Architecting Next-Generation Pharmacophores: From Synthesis to Receptor Kinetics

Executive Summary

The carbazole scaffold, a tricyclic nitrogen-containing aromatic system, serves as a "privileged structure" in medicinal chemistry due to its electronic proficiency and capacity for diverse non-covalent interactions (π-π stacking, H-bonding). When coupled with a propanolamine linker, this moiety forms the backbone of high-affinity

This technical guide dissects the N-substituted carbazole propanol class—specifically focusing on the structural causality that dictates their synthesis and biological function. It moves beyond standard textbook descriptions to provide a rigorous, self-validating framework for researchers optimizing this scaffold for novel therapeutic targets.

Structural Philosophy & SAR

To design effective derivatives, one must deconstruct the molecule into its functional zones. The pharmacophore is not merely a sum of parts but a cooperative system.

The Pharmacophore Triad

The biological activity of these derivatives hinges on three structural domains:

-

The Carbazole Core (Lipophilic Anchor):

-

Function: Provides the necessary hydrophobic bulk to occupy the deep hydrophobic pocket of GPCRs (e.g.,

-AR). -

N-Substitution (Position 9): Modifying the carbazole nitrogen (N-9) alters the electronic density of the ring system. Electron-donating groups (alkyls) enhance antioxidant potential by stabilizing radical cations, while bulky aryl groups can improve selectivity for specific kinase domains in cancer applications.

-

-

The Propanol Linker (The "Magic" Bridge):

-

Chirality: The C-2 hydroxyl group is the critical "anchor point." In

-blockers, the (S)-enantiomer is typically 100x more potent because it forms a crucial hydrogen bond with Asp113 and Asn312 in the receptor binding pocket. -

Linkage Type:

-

O-linked (C4-O-Propanol): Classic beta-blocker design (e.g., Carvedilol).

-

N-linked (N9-Propanol): Often explored for DNA intercalation and antimicrobial activity.

-

-

-

The Amine Tail (The Selectivity Filter):

-

Basicity: The secondary amine must be protonated at physiological pH to interact with the conserved aspartate residue in the receptor.

-

N-Substitution: This is the primary vector for tuning selectivity. Bulky groups (t-butyl, isopropyl) restrict access to smaller pockets, enhancing

-affinity. Extended aryl-alkyl chains (as in Carvedilol) provide secondary binding sites (exo-sites), conferring

-

Visualization: The Signaling & Binding Logic

The following diagram illustrates the mechanistic pathway of a Carbazole Propanol derivative acting as a

Caption: Mechanistic pathway of beta-blockade. The derivative competitively binds the GPCR, preventing the catecholamine-induced cAMP cascade.

Synthetic Architectures

The synthesis of these derivatives is dominated by the Epoxide Ring-Opening Strategy . This route is preferred over direct alkylation due to higher regioselectivity and milder conditions.

The "Epoxide Route" Workflow

The synthesis generally proceeds in two phases:

-

Glycidyl Ether Formation: Reaction of the carbazole precursor (4-hydroxycarbazole or carbazole) with epichlorohydrin.

-

Aminolysis: Nucleophilic attack of the epoxide by a primary amine.

Critical Causality in Synthesis

-

Why Epichlorohydrin? It serves as a bifunctional linker. The chlorine is displaced first (via

) because the epoxide ring is less electrophilic under basic conditions used for phenoxide generation. -

Why Base Catalysis? Potassium carbonate (

) or NaOH is required to deprotonate the carbazole -OH or -NH (pKa ~15), creating a potent nucleophile. -

Regioselectivity: During the aminolysis step, the amine attacks the least hindered carbon of the epoxide (terminal carbon), ensuring the formation of the secondary alcohol at the beta-position (the "propanol" core).

Visualization: Synthetic Pathway

Caption: Two-step synthesis via epichlorohydrin. Note the risk of bis-impurity if stoichiometry is not controlled.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user validates the chemistry before proceeding, preventing wasted reagents.

Protocol A: Synthesis of 1-(9H-carbazol-4-yloxy)-3-amino-2-propanol Derivatives

Objective: Synthesize a Carvedilol-analog library.

Reagents:

-

4-Hydroxycarbazole (1.0 eq)

-

Epichlorohydrin (3.0 eq) - Excess is crucial to prevent dimerization.

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: Acetone or DMF (Anhydrous)

-

Amine: Various primary amines (1.2 eq)

Step-by-Step Methodology:

-

Activation (O-Alkylation):

-

Dissolve 4-hydroxycarbazole in acetone. Add

. -

Stir at reflux (

) for 30 mins to ensure deprotonation (formation of phenoxide anion). -

Checkpoint: Solution should darken slightly.

-

-

Epoxide Formation:

-

Add Epichlorohydrin dropwise over 20 minutes. Reason: Prevents localized high concentrations that favor polymerization.

-

Reflux for 6-8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Validation: The starting material spot (

) should disappear; a new higher

-

-

Isolation of Intermediate:

-

Filter off inorganic salts (

). Evaporate solvent.[1] -

Critical: Recrystallize the intermediate from ethanol to remove unreacted epichlorohydrin. Do not proceed with crude oil as it leads to complex mixtures in step 4.

-

-

Aminolysis (Ring Opening):

-

Dissolve the purified epoxide in Monoglyme (dimethoxyethane) or Isopropanol.

-

Add the target Amine (1.2 eq).

-

Reflux for 4-6 hours.

-

Mechanism Check: The reaction is driven by the relief of ring strain.

-

-

Purification:

-

Evaporate solvent.[1] Acidify with 1N HCl to form the hydrochloride salt (precipitate).

-

Wash with ether (removes non-basic impurities).

-

Basify with NaOH and extract into DCM.

-

Protocol B: Biological Validation (MTT Cytotoxicity Assay)

Objective: Assess the anticancer potential of N-substituted derivatives (e.g., against MCF-7 or HepG2 lines).

-

Seeding: Plate cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Add derivatives at graded concentrations (

) dissolved in DMSO (final DMSO < 0.1%). -

Incubation: 48 hours at

, -

Labeling: Add MTT reagent (5 mg/mL). Incubate 4h. Mitochondrial succinate dehydrogenase reduces MTT to purple formazan.

-

Solubilization: Dissolve crystals in DMSO.

-

Readout: Measure Absorbance at 570 nm.

-

Calculation:

.

Data Presentation: Comparative Activity

When reviewing literature or internal data, structure the comparison as follows to identify SAR trends.

| Derivative ID | N-Substituent (R) | Linker Type | IC50 (MCF-7) [µM] | Beta-Blocking Activity (pA2) | Key Property |

| Carvedilol | 2-(2-methoxyphenoxy)ethyl | O-linked | > 20 | 9.45 | Antioxidant + Alpha-block |

| Cbz-Pr-1 | Isopropyl | O-linked | > 50 | 8.20 | Classic Beta-blocker |

| Cbz-Im-3 | Imidazolium salt | N-linked | 2.4 | N/A | DNA Intercalation / Apoptosis |

| Cbz-Cl-2 | 4-Chlorophenyl | N-linked | 5.6 | N/A | Topoisomerase II Inhibition |

Table Note: O-linked derivatives generally favor GPCR binding, while N-linked (N-9) derivatives with cationic heads (imidazolium) favor DNA/cytotoxic targets.

References

-

Madhusudhan, G., et al. (2004). "Novel and efficient synthesis of Carvedilol and its intermediates." Journal of Chemical Sciences.

-

Zhang, J., et al. (2015). "Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review." Molecules.

-

Kumar, S., et al. (2011). "Synthesis and antimicrobial activity of some new N-substituted carbazoles." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Borroto-Escuela, D.O., et al. (2013). "G protein-coupled receptor heterodimerization in the brain." Methods in Enzymology. (Reference for GPCR signaling pathway).

-

Issa, S., et al. (2019). "Carbazole scaffolds in cancer therapy: a review from 2012 to 2018." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Methodological & Application

synthesis route for 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol

An Application Note and Detailed Protocol for the Synthesis of 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol

Abstract

This document provides a comprehensive guide for the synthesis of 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol, a carbazole derivative with a β-amino alcohol structure. This class of compounds is of significant interest in medicinal chemistry, sharing structural motifs with pharmacologically active agents like carvedilol and its analogs, which are known for their adrenergic blocking activities.[1][2] The described synthetic route is a robust two-step process involving the initial N-alkylation of carbazole with epichlorohydrin to form an epoxide intermediate, followed by a regioselective ring-opening reaction with m-toluidine. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing detailed, step-by-step protocols, mechanistic insights, and characterization guidelines.

Introduction and Synthetic Strategy

The target molecule, 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol, features a central propan-2-ol linker connecting a carbazole nucleus at the N-9 position to a m-tolylamino group. This structural framework is a key pharmacophore in many β-blockers. The synthetic strategy is designed for efficiency and high regioselectivity, proceeding through a stable epoxide intermediate, 9-(2,3-epoxypropyl)carbazole.

The overall synthetic pathway is as follows:

-

Step 1: Synthesis of 9-(2,3-Epoxypropyl)carbazole. Carbazole is deprotonated at the nitrogen atom using a strong base, and the resulting carbazolide anion acts as a nucleophile, attacking epichlorohydrin to form the N-alkylated epoxide intermediate.

-

Step 2: Synthesis of 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol. The synthesized epoxide undergoes a nucleophilic ring-opening reaction. The amino group of m-toluidine attacks the terminal carbon of the epoxide ring, yielding the final β-amino alcohol product.

This approach is advantageous as the epoxide ring-opening is a well-established, high-yielding reaction that proceeds with predictable regioselectivity under basic or neutral conditions.[3][4]

Caption: Overall two-step synthesis pathway.

Detailed Experimental Protocols

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |

| Carbazole | C₁₂H₉N | 167.21 | ≥98% | Sigma-Aldrich |

| Epichlorohydrin | C₃H₅ClO | 92.52 | ≥99% | Sigma-Aldrich |

| Potassium Hydroxide (KOH) | KOH | 56.11 | ≥85% | Fisher Scientific |

| m-Toluidine | C₇H₉N | 107.15 | ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Sigma-Aldrich |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Absolute | Fisher Scientific |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade | VWR |

Safety Note: Handle all chemicals in a well-ventilated fume hood. Epichlorohydrin is a known carcinogen and should be handled with extreme caution. Potassium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 9-(2,3-Epoxypropyl)carbazole

This protocol is adapted from established procedures for the N-alkylation of carbazole with epichlorohydrin.[5] The reaction relies on the deprotonation of the carbazole nitrogen by KOH to form a potent nucleophile.

Protocol:

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add carbazole (5.02 g, 30 mmol) and N,N-dimethylformamide (DMF, 200 mL).

-

Base Addition: Stir the solution until the carbazole is fully dissolved. Add powdered potassium hydroxide (4.21 g, 75 mmol) to the solution.

-

Initial Stirring: Allow the mixture to stir at room temperature for 30 minutes. The solution may become darker in color as the potassium carbazolide salt forms.

-

Epichlorohydrin Addition: Cool the flask to approximately 4 °C using an ice-water bath. Add epichlorohydrin (4.70 mL, 60 mmol) dropwise over 15-20 minutes, ensuring the temperature does not rise significantly.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C). Stir the mixture overnight (16-18 hours).

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v). The disappearance of the carbazole spot (starting material) indicates reaction completion.

-

Work-up: Pour the reaction mixture into a beaker containing 150 mL of cold water. A white solid precipitate of 9-(2,3-epoxypropyl)carbazole will form.

-

Isolation and Purification:

-

Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water (3 x 50 mL) to remove residual DMF and salts.

-

Recrystallize the crude product from a suitable solvent such as isopropanol or ethanol to yield pure 9-(2,3-epoxypropyl)carbazole as a white crystalline solid.

-

Dry the purified product under vacuum. (Expected yield: 80-90%).

-

Step 2: Synthesis of 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol

This step involves the nucleophilic ring-opening of the epoxide intermediate with m-toluidine. The reaction proceeds via an SN2 mechanism, where the amine attacks the sterically least hindered terminal carbon of the epoxide ring.[4]

Protocol:

-

Setup: In a 250 mL round-bottom flask, dissolve 9-(2,3-epoxypropyl)carbazole (4.46 g, 20 mmol) in absolute ethanol (100 mL).

-

Amine Addition: Add m-toluidine (2.3 mL, 22 mmol, 1.1 equivalents) to the solution.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC (Ethyl Acetate/Hexane, 50:50 v/v), observing the disappearance of the epoxide spot. The reaction is typically complete within 6-12 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce crystallization of the product.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted m-toluidine.

-

If further purification is needed, the product can be recrystallized from ethanol or an ethanol/water mixture.

-

Dry the final product, 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol, under vacuum. (Expected yield: 75-85%).

-

Characterization of the Final Product

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the carbazole and m-tolyl groups, the methyl group of the tolyl moiety, the methine proton of the C-OH group, and the methylene protons of the propyl chain.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms and their chemical environments.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands, including a broad O-H stretch (around 3300-3500 cm⁻¹), N-H stretch (around 3400 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aromatic C=C stretches (around 1450-1600 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₂₂H₂₂N₂O, MW = 330.43 g/mol ). Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion at m/z ≈ 331.4.

-

Melting Point (m.p.): A sharp melting point range indicates high purity of the crystalline product.

Mechanistic Rationale

The success of this synthesis relies on two fundamental organic reactions.

-

N-Alkylation of Carbazole: Carbazole's N-H proton is weakly acidic (pKa ≈ 17). A strong base like KOH is sufficient to deprotonate it, forming the carbazolide anion. This anion is a strong nucleophile that readily participates in an SN2 reaction with the primary carbon of epichlorohydrin, displacing the chloride leaving group. An intramolecular SN2 reaction then forms the epoxide ring.

-

Epoxide Ring-Opening: The reaction of an amine with an epoxide under neutral or basic conditions is a classic SN2 process.[3] The high ring strain of the three-membered epoxide ring provides the driving force for the reaction, even though an alkoxide is typically a poor leaving group.[4] The amine nucleophile (m-toluidine) attacks the less substituted carbon atom of the epoxide due to lower steric hindrance, leading to the formation of the desired 2-ol isomer with high regioselectivity.

Caption: Step-by-step experimental workflow diagram.

References

-

Hashemzadeh, M. (2011). Novel design and synthesis of modified structure of carvedilol. Recent Patents on Cardiovascular Drug Discovery, 6(3), 175-179. [Link]

-

ResearchGate. (2025). Novel Design and Synthesis of Modified Structure of Carvedilol. [Link]

-

Frankowski, K. J., et al. (2012). Novel Carvedilol Analogs that Suppress Store Overload Induced Ca2+ Release. ACS Medicinal Chemistry Letters, 3(11), 929-934. [Link]

-

University of Arizona. (2011). Novel design and synthesis of modified structure of Carvedilol. [Link]

-

Marcotti, E., et al. (2019). Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel. Journal of Medicinal Chemistry, 62(11), 5545-5558. [Link]

- Google Patents. (2005). A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol. WO2005115981A2.

-

Lu, D. Q., et al. (2010). (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2785. [Link]

-

Sacco, O., et al. (2021). Synthesis of Di-Block Copolymers Poly (Propylene oxide)-b-poly(9-(2,3-epoxypropyl) carbazole) via Anionic Polymerization. Polymers, 13(5), 758. [https://www.semanticscholar.org/paper/Synthesis-of-Di-Block-Copolymers-Poly-(Propylene-Sacco-Liguori/f4435882e70335e2b020104847e19d702330f81d]([Link]

- Google Patents. (1998). Process for preparing 1-[9'H-carbazol-4'-yloxy]-3-[ 2'' - (2'''--phenoxy)-ethyl}-amino]-propan-2-ol[carvedilol]. EP0808823B1.

-

ResearchGate. (2018). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. [Link]

- Google Patents. (2009). Process for preparation of 1-[9H-carbazol-4-yloxy]-3-[{2-(2-(-methoxy)phenoxy)-ethyl}-amino]-propan-2-ol. US7482471B2.

-

ResearchGate. (2009). Regioselective Ring-Opening of Epoxides by Carbazole: A Direct Preparation of Novel N-(β-Hydroxyalkyl)Carbazoles. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Regioselective Ring-Opening of Epoxides by Carbazole: A Direct Preparation of Novel N-(β-Hydroxyalkyl)carbazoles. [Link]

-

PrepChem.com. (n.d.). Synthesis of a. 9H-Carbazol-9-amine. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2018). New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9 -yl)propanoic acid. [Link]

-

ResearchGate. (2018). 1,3-Bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol: Synthesis, Characterization DFT Study, and Acetylcholinesterase Inhibitory Activity. [Link]

-

ResearchGate. (2008). Synthesis and properties of new derivatives of poly[9‐(2,3‐epoxypropyl)carbazole]. [Link]

-

MDPI. (2018). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. [Link]

-

Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. [Link]

-

Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. [Link]

Sources

- 1. Novel design and synthesis of modified structure of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Carvedilol Analogs that Suppress Store Overload Induced Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: A Robust HPLC Method for the Quantification of 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol

Abstract

This application note describes a systematic approach to the development and optimization of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol. This compound, a potential pharmaceutical agent, possesses a complex structure with a carbazole chromophore and a basic secondary amine, necessitating careful control of chromatographic parameters. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at an acidic pH to ensure sharp, symmetrical peaks and reproducible retention. This document provides a detailed protocol, explains the rationale behind the experimental choices, and adheres to the principles of scientific integrity and established regulatory guidelines.

Introduction

1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol is a novel synthetic compound with potential applications in drug development. Its structure comprises a bulky, hydrophobic carbazole group and a tolylamino-propan-2-ol side chain, which introduces a chiral center and a basic nitrogen atom. Accurate and reliable quantification of this analyte is critical for purity assessment, stability studies, and pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1][2]

The development of a robust HPLC method requires a thorough understanding of the analyte's physicochemical properties. The carbazole moiety imparts strong UV absorbance, making UV detection a suitable choice. The presence of the secondary amine (pKa estimated to be around 9-10) dictates that the mobile phase pH will be a critical parameter influencing retention and peak shape. At a low pH, the amine will be protonated, leading to increased polarity and potentially better peak symmetry by minimizing secondary interactions with residual silanols on the stationary phase. The estimated high logP value of the compound suggests strong retention on a reversed-phase column.

This application note details a systematic approach to developing a reliable RP-HPLC method, guided by principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) guidelines on analytical procedure development.[1][3][4][5][6]

Experimental

Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

-

Chromatographic Data System (CDS): Empower™ 3 or similar software for instrument control, data acquisition, and processing.

-

Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.

-

Reagents: HPLC grade acetonitrile, methanol, potassium dihydrogen phosphate, and phosphoric acid. High-purity water (Milli-Q or equivalent).

-

Analyte: 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol standard of known purity.

Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte standard and dissolve it in 10 mL of methanol.

-

Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition.

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process that involves several stages, from initial screening to final optimization and validation.

Caption: A workflow diagram illustrating the systematic approach to HPLC method development.

Initial Method Scouting

3.1.1. Column Selection: A C18 column is chosen as the initial stationary phase due to its hydrophobicity, which is well-suited for retaining the non-polar carbazole moiety of the analyte. A standard dimension of 4.6 x 150 mm with 5 µm particles provides a good balance between efficiency and backpressure.

3.1.2. Mobile Phase Selection: A reversed-phase elution is the logical choice. Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower UV cutoff. To control the ionization state of the secondary amine, an acidic mobile phase is crucial. A phosphate buffer at a pH of 2.5-3.5 is a good starting point to ensure consistent protonation and minimize silanol interactions.

3.1.3. Detection Wavelength: The UV spectrum of the analyte should be determined using the PDA detector to identify the wavelength of maximum absorbance (λmax). Based on the carbazole structure, strong absorbance is expected in the UV region. A preliminary scan of a standard solution will reveal the optimal wavelength for detection, ensuring high sensitivity. Structurally similar carbazole derivatives show absorbance maxima between 235 and 385 nm.[7]

Method Optimization

3.2.1. Gradient Elution: Due to the compound's relatively high hydrophobicity, an isocratic elution might lead to long run times or broad peaks. A gradient elution, starting with a lower percentage of organic solvent and gradually increasing it, is likely to provide better peak shape and a more reasonable analysis time. A generic starting gradient could be from 40% to 90% acetonitrile over 15 minutes.

3.2.2. pH of the Aqueous Phase: The pH of the mobile phase buffer should be optimized to ensure good peak shape. A study of pH values between 2.5 and 4.0 should be conducted. A lower pH is expected to provide a sharper, more symmetrical peak.

3.2.3. Column Temperature: The column temperature can influence selectivity and viscosity of the mobile phase. A slightly elevated temperature, such as 30-35 °C, can improve peak efficiency and reduce backpressure.

Optimized HPLC Method and Protocol

Based on the systematic development process, the following optimized HPLC method is proposed:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄ |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B in 10 min; 90% B for 2 min; 90% B to 50% B in 0.1 min; 50% B for 3 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined from λmax (e.g., 293 nm) |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Detailed Protocol

-

Prepare the Mobile Phase:

-

Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of high-purity water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B: Acetonitrile.

-

-

Equilibrate the System: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject the Standard/Sample: Inject 10 µL of the prepared standard or sample solution.

-

Data Acquisition: Acquire the chromatogram for 15 minutes.

Method Validation Principles

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8][9] The validation should include the following parameters:

Caption: Key parameters for HPLC method validation as per ICH guidelines.

-